molecular formula C6H12ClF2N B1376086 (Cyclopropylmethyl)(2,2-difluoroethyl)amine hydrochloride CAS No. 1384430-62-9

(Cyclopropylmethyl)(2,2-difluoroethyl)amine hydrochloride

Cat. No.: B1376086
CAS No.: 1384430-62-9
M. Wt: 171.61 g/mol
InChI Key: IEILUWXDFAXQNZ-UHFFFAOYSA-N
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Description

(Cyclopropylmethyl)(2,2-difluoroethyl)amine hydrochloride is a chemical compound with the molecular formula C₆H₁₁F₂N·HCl It is a hydrochloride salt form of an amine, characterized by the presence of a cyclopropylmethyl group and a 2,2-difluoroethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclopropylmethyl)(2,2-difluoroethyl)amine hydrochloride typically involves the following steps:

  • Formation of the Amine: : The initial step involves the reaction of cyclopropylmethylamine with 2,2-difluoroethyl bromide. This nucleophilic substitution reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide to neutralize the hydrogen bromide formed during the reaction.

    Cyclopropylmethylamine+2,2-difluoroethyl bromide(Cyclopropylmethyl)(2,2-difluoroethyl)amine+HBr\text{Cyclopropylmethylamine} + \text{2,2-difluoroethyl bromide} \rightarrow \text{(Cyclopropylmethyl)(2,2-difluoroethyl)amine} + \text{HBr} Cyclopropylmethylamine+2,2-difluoroethyl bromide→(Cyclopropylmethyl)(2,2-difluoroethyl)amine+HBr

  • Formation of the Hydrochloride Salt: : The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid. This step is typically performed in an aqueous or alcoholic solution to facilitate the formation of the salt.

    (Cyclopropylmethyl)(2,2-difluoroethyl)amine+HCl(Cyclopropylmethyl)(2,2-difluoroethyl)amine hydrochloride\text{(Cyclopropylmethyl)(2,2-difluoroethyl)amine} + \text{HCl} \rightarrow \text{this compound} (Cyclopropylmethyl)(2,2-difluoroethyl)amine+HCl→(Cyclopropylmethyl)(2,2-difluoroethyl)amine hydrochloride

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(Cyclopropylmethyl)(2,2-difluoroethyl)amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

(Cyclopropylmethyl)(2,2-difluoroethyl)amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (Cyclopropylmethyl)(2,2-difluoroethyl)amine hydrochloride exerts its effects depends on its interaction with molecular targets such as enzymes, receptors, or ion channels. The presence of the cyclopropylmethyl and 2,2-difluoroethyl groups can influence the compound’s binding affinity and specificity towards these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Cyclopropylmethyl)(2,2-difluoroethyl)amine
  • (Cyclopropylmethyl)(2,2-difluoroethyl)amine hydrobromide
  • (Cyclopropylmethyl)(2,2-difluoroethyl)amine sulfate

Uniqueness

(Cyclopropylmethyl)(2,2-difluoroethyl)amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the hydrochloride salt form may exhibit different solubility, stability, and reactivity, making it suitable for specific applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-(cyclopropylmethyl)-2,2-difluoroethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)4-9-3-5-1-2-5;/h5-6,9H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEILUWXDFAXQNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384430-62-9
Record name Cyclopropanemethanamine, N-(2,2-difluoroethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384430-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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